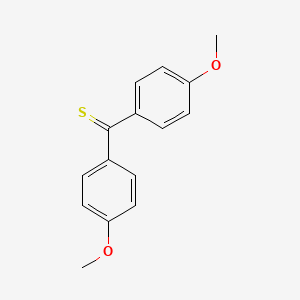

4,4'-Dimethoxythiobenzophenone

Description

Properties

IUPAC Name |

bis(4-methoxyphenyl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-16-13-7-3-11(4-8-13)15(18)12-5-9-14(17-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKGAYSGFQWDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241966 | |

| Record name | 4,4'-Dimethoxythiobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958-80-5 | |

| Record name | Bis(4-methoxyphenyl)methanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxythiobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxythiobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethoxythiobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethoxythiobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4,4 Dimethoxythiobenzophenone

Established Synthetic Routes for 4,4'-Dimethoxythiobenzophenone

The most prevalent and well-documented method for synthesizing 4,4'-Dimethoxythiobenzophenone is through the thionation of its corresponding oxygen analogue, 4,4'-Dimethoxybenzophenone (B177193).

The conversion of a ketone to a thioketone is a cornerstone of organosulfur chemistry. audreyli.com For 4,4'-Dimethoxybenzophenone, this transformation is typically achieved using specialized thionating agents. The choice of reagent can influence reaction efficiency, yield, and the ease of product purification.

Lawesson's Reagent (LR): Lawesson's reagent, or 2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide, is a mild and highly effective thionating agent for converting ketones into thioketones. nih.govorganic-chemistry.org It is often preferred over older reagents like phosphorus pentasulfide (P₄S₁₀) because it typically results in higher yields and requires less harsh reaction conditions. organic-chemistry.org The reaction mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the desired thioketone and a stable phosphorus-oxygen double bond. organic-chemistry.org For the synthesis of thioketone derivatives, a general procedure involves reacting the precursor ketone with 0.5 to 1.0 equivalent of Lawesson's Reagent in a solvent like dry toluene (B28343) under reflux for several hours. rsc.org

Phosphorus Pentasulfide (P₄S₁₀) based Reagents:

P₄S₁₀-Hexamethyldisiloxane (HMDO): A combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO) serves as a powerful thionating system. This reagent combination is capable of converting ketones to their corresponding thiono derivatives with yields that are often comparable or even superior to those obtained with Lawesson's reagent. audreyli.com A key advantage of this method is the simplified workup procedure; the reagent-derived byproducts can be removed by simple hydrolysis or filtration, which can be more convenient than the chromatographic purification often required to remove byproducts from Lawesson's reagent. audreyli.com

P₄S₁₀-Pyridine Complex: Tetraphosphorus decasulfide (P₄S₁₀) in pyridine (B92270) has long been used as a thionating agent. nih.gov A storable, crystalline form of this reagent has been developed that demonstrates high efficiency and selectivity. nih.gov This complex can be particularly useful for thionations conducted at higher temperatures (e.g., ~165 °C in dimethyl sulfone), conditions under which Lawesson's reagent may decompose. nih.gov The use of this purified, crystalline reagent often results in cleaner reaction products. nih.gov

Interactive Table: Comparison of Thionation Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Lawesson's Reagent (LR) | Reflux in toluene or similar solvent | Mild, high yields for many ketones, widely used. | Byproducts may require chromatographic removal. Can decompose at very high temperatures. | nih.govorganic-chemistry.orgrsc.org |

| P₄S₁₀ / HMDO | Typically requires 0.25-0.33 mol of P₄S₁₀ per mol of ketone. | High efficiency, simple hydrolytic or filtration workup. | --- | audreyli.com |

| P₄S₁₀-Pyridine Complex | Can be used in solvents like acetonitrile (B52724) or at high temperatures in dimethyl sulfone. | Storable crystalline form, high selectivity, effective at high temperatures where LR fails. | --- | nih.gov |

While thionation of the corresponding benzophenone (B1666685) is the dominant synthetic strategy, other pathways have been explored. One such alternative involves the reaction of elemental sulfur with N-(4,4'-Dimethoxybenzohydrilidene)benzylamine. doi.org This method circumvents the direct use of a ketone precursor, instead utilizing an imine derivative as the starting material. However, the conversion of ketones using modern thionating agents remains the most common and generally applicable method for preparing 4,4'-Dimethoxythiobenzophenone.

Synthesis of Chemically Modified 4,4'-Dimethoxythiobenzophenone Derivatives

The synthesis of derivatives of 4,4'-Dimethoxythiobenzophenone allows for the tuning of its chemical and physical properties.

The primary strategy for synthesizing substituted or functionalized analogues of 4,4'-Dimethoxythiobenzophenone involves a two-step process: first, the synthesis of a substituted 4,4'-dimethoxybenzophenone precursor, followed by its thionation.

The precursor ketone can be assembled through various standard organic reactions. For instance, Friedel-Crafts acylation of a substituted anisole (B1667542) with a substituted benzoyl chloride can be employed. The synthesis of substituted quinone derivatives often involves the reaction of a quinone with various amines, demonstrating a common method for introducing nitrogen-based functional groups onto an aromatic ring system. dergipark.org.tr The specific substituents can be introduced onto the aromatic rings of the precursors (e.g., anisole or benzoyl chloride) prior to their coupling. Once the desired substituted 4,4'-dimethoxybenzophenone is prepared, the thionation methods described in section 2.1.1 can be applied to convert the carbonyl group to a thiocarbonyl, yielding the final substituted 4,4'-Dimethoxythiobenzophenone derivative.

The parent molecule, 4,4'-Dimethoxythiobenzophenone, is achiral and therefore does not have stereoisomers. Consequently, stereoselective synthesis is not relevant for the preparation of the compound itself.

However, stereoselectivity would become a critical consideration in the synthesis of derivatives that contain one or more chiral centers. For example, if a substituent introduced onto the aromatic rings or an alkyl group attached elsewhere in a more complex analogue contained a stereocenter, a stereoselective synthesis would be required to control the three-dimensional arrangement of the final product. While general methods for stereoselective synthesis are well-established in organic chemistry, such as those used in the synthesis of complex natural products or dienes, specific applications for the synthesis of chiral derivatives of 4,4'-Dimethoxythiobenzophenone are not widely documented in foundational literature. nih.govumich.eduumich.edu The synthetic approach would likely focus on establishing the desired stereochemistry in the ketone precursor before the final thionation step.

Reaction Mechanisms and Chemical Transformations of 4,4 Dimethoxythiobenzophenone

Photochemical Reactivity and Pathways

The absorption of light by 4,4'-dimethoxythiobenzophenone elevates it to an electronically excited state, initiating a cascade of photochemical and photophysical processes. The nature of these processes is dictated by the specific excited state populated and the surrounding molecular environment.

Triplet Excited State Dynamics and Photoreactivity

Upon photoexcitation, 4,4'-dimethoxythiobenzophenone, like other aromatic ketones, can populate both singlet and triplet excited states. However, due to a very rapid intersystem crossing (ISC) process, the triplet states are the primary species detected in the subnanosecond time domain. researchgate.net The characteristics and lifetimes of these triplet states are highly sensitive to the solvent and the specific substitution pattern on the phenyl rings. researchgate.net

Radical Generation and Propagation Mechanisms (e.g., Ketyl Radicals, Thiophenyl Radicals)

A key feature of the photochemistry of 4,4'-dimethoxythiobenzophenone is the generation of radical intermediates. The one-electron reduction of the ketone functionality leads to the formation of a ketyl radical anion (R₂C−O•). wikipedia.org This process is a common pathway for benzophenones when reduced by alkali metals. wikipedia.org

Specifically, the excited state of the 4,4'-dimethoxybenzophenone (B177193) ketyl radical (1H*) can undergo further electron transfer reactions. nih.gov Studies using two-color two-laser flash photolysis have revealed dual intermolecular electron transfer (ELT) pathways from the excited ketyl radical to a ground-state molecule of 4,4'-dimethoxybenzophenone. nih.gov These pathways result in the formation of a bis(4-methoxyphenyl)methanol cation and a 4,4'-dimethoxybenzophenone radical anion. nih.gov One pathway involves two-photon ionization of the excited ketyl radical, while the other is a self-quenching-like electron transfer. nih.gov

While the focus is often on ketyl radicals, the presence of the thiocarbonyl group introduces the possibility of forming thiophenyl radicals. Thiyl radicals (RS•) are known to be involved in a variety of organic reactions, including cyclization and hydrogen transfer processes. nih.gov The specific mechanisms for thiophenyl radical generation from 4,4'-dimethoxythiobenzophenone upon photoexcitation are an area of ongoing research.

Hydrogen Abstraction Processes in Photoreductions

The nπ* character of the excited triplet state of benzophenones makes them efficient hydrogen abstractors. youtube.com This process involves the transfer of a hydrogen atom, often from a C-H bond of a suitable donor molecule, to the excited ketone. youtube.com This hydrogen abstraction is a key step in the photoreduction of benzophenones. youtube.com

For instance, in the presence of a hydrogen donor like cyclohexane, the photoexcited benzophenone (B1666685) abstracts a hydrogen atom to form a radical pair. ucla.edu In the solid state, this can lead to the formation of a single product, 1-cyclohexyl-1,1-diphenylmethanol, through the collapse of this radical pair. ucla.edu The efficiency of this hydrogen abstraction is evidenced by the quenching of phosphorescence at room temperature in the presence of a hydrogen donor. ucla.edu The decay of the Fe(IV) complex in the presence of 1-[2H]2-taurine was found to be approximately 30-fold slower, providing evidence that the intermediate abstracts hydrogen from C1. nih.gov This suggests that quantum-mechanical tunneling may play a role in C1-H cleavage. nih.gov

Solvent Effects on Photochemical Transformations

The solvent environment plays a critical role in dictating the photochemical pathways of 4,4'-dimethoxythiobenzophenone. The polarity of the solvent can influence the relative energies of the nπ* and ππ* excited states. youtube.comresearchgate.net Polar solvents tend to stabilize the ππ* state, which can lead to a decrease in the rate of hydrogen abstraction compared to nonpolar solvents where the nπ* state is lower in energy. youtube.com

For example, studies on 4-hydroxybenzophenone (B119663) have shown that in aprotic solvents like acetonitrile (B52724), the molecule is fluorescent and can induce triplet-sensitized transformations. researchgate.net However, in the presence of a protic solvent like water, deprotonation of the excited states can occur, leading to inhibition of photoactivity. researchgate.net In the case of 4,4'-dimethoxythiobenzophenone, research has shown that in 2-methyltetrahydrofuran (B130290) (MTHF), dual electron transfer pathways from the excited ketyl radical are observed. nih.gov The rate constant for the self-quenching-like electron transfer was determined to be close to the diffusion-controlled rate constant of MTHF. nih.gov

The table below summarizes the effect of different solvents on the photochemical reactions of related benzophenone and thioketone compounds.

| Solvent | Compound | Observed Effect | Reference |

| 2-Methyltetrahydrofuran (MTHF) | 4,4'-Dimethoxybenzophenone | Dual intermolecular electron transfer pathways from the excited ketyl radical. | nih.gov |

| Acetonitrile | 4-Hydroxybenzophenone | Fluorescence and triplet-sensitized transformation of phenol (B47542). | researchgate.net |

| Water | 4-Hydroxybenzophenone | Deprotonation of excited states, inhibiting photoactivity. | researchgate.net |

| Benzene | Acetophenone | Fast quenching by isopropyl alcohol due to nπ* lowest excited state. | youtube.com |

| Polar Solvents | Acetophenone | Slower quenching rate due to stabilization of the ππ* state. | youtube.com |

| Ethanol (B145695) | Thiobenzophenone (B74592) | Specific UV absorption maxima observed. | sci-hub.st |

Self-Quenching Phenomena of Excited States

Self-quenching is a process where an excited molecule is deactivated by interacting with a ground-state molecule of the same species. researchgate.net This can occur through various mechanisms, including energy transfer or, as seen with 4,4'-dimethoxybenzophenone, electron transfer. nih.govnih.gov

An efficient triplet-state self-quenching mechanism has been reported in crystals of various 4,4'-disubstituted benzophenones. nih.gov This self-quenching is proposed to occur via a reductive quenching mechanism. nih.gov In the case of the excited ketyl radical of 4,4'-dimethoxybenzophenone, a self-quenching-like electron transfer to a ground-state molecule has been observed, with a rate constant of 1.0 x 10¹⁰ M⁻¹ s⁻¹. nih.gov This value is near the diffusion-controlled limit in MTHF. nih.gov

Wavelength-Dependent Photochemical Action Studies

The outcome of a photochemical reaction can be dependent on the wavelength of the excitation light. Different electronic states can be populated by absorbing photons of different energies, leading to distinct reaction pathways. nih.gov

For thiobenzophenones, the UV-visible absorption spectrum typically shows multiple absorption bands. sci-hub.st For instance, thiobenzophenone in ethanol exhibits absorption maxima at approximately 235 nm, 316.5 nm, and 599 nm. sci-hub.st Excitation into these different bands can potentially lead to different photochemical outcomes. Studies on other ketones, such as 4-methoxybicyclo[3.1.0]hexenones, have demonstrated clear wavelength-dependent photochemistry. nih.gov Excitation of the S₁ (n→π) state leads exclusively to photoisomerization, while excitation of the S₂ (π→π) state initiates phenol formation. nih.gov While specific wavelength-dependent studies on the reaction mechanisms of 4,4'-dimethoxythiobenzophenone are not extensively detailed in the provided context, the principle remains a crucial aspect of understanding its complete photochemical profile.

Cycloaddition Reactions

The carbon-sulfur double bond in 4,4'-dimethoxythiobenzophenone can participate as a 2π component in various cycloaddition reactions. These reactions are powerful tools for synthesizing sulfur-containing heterocyclic and carbocyclic frameworks.

Diels-Alder Cycloadditions: Kinetics, Regioselectivity, and Stereoselectivity

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, the thiocarbonyl group of 4,4'-dimethoxythiobenzophenone typically serves as the dienophile, reacting with a conjugated diene. masterorganicchemistry.comorganic-chemistry.org This is a type of hetero-Diels-Alder reaction, as the dienophile contains a heteroatom (sulfur). organic-chemistry.orgnih.gov

Kinetics: The rate of a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com In a normal-electron-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orglibretexts.org The 4,4'-dimethoxythiobenzophenone molecule possesses two methoxy (B1213986) groups (-OCH₃), which are strong electron-donating groups. These groups increase the electron density on the aromatic rings and, through resonance, on the thiocarbonyl carbon. This electronic enrichment of the dienophile would typically slow down a normal-electron-demand Diels-Alder reaction.

However, in an "inverse-electron-demand" Diels-Alder reaction, where the diene is electron-poor and the dienophile is electron-rich, the presence of the methoxy groups would accelerate the reaction. organic-chemistry.org Therefore, the kinetics of Diels-Alder reactions with 4,4'-dimethoxythiobenzophenone are highly dependent on the electronic nature of the diene partner.

Regioselectivity: When an unsymmetrical diene reacts with 4,4'-dimethoxythiobenzophenone (which is itself symmetrical), regioselectivity is determined by the substituents on the diene. masterorganicchemistry.comyoutube.com The outcome is predicted by examining the frontier molecular orbitals (FMO) of the reactants. chemtube3d.comnih.gov The reaction proceeds by aligning the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org For a normal-electron-demand reaction, the interaction is between the diene-HOMO and the dienophile-LUMO. The electron-donating methoxy groups on the thioketone will raise the energy of its LUMO. For an unsymmetrical diene, the major regioisomer will result from the combination that leads to the most electronically stabilized transition state. youtube.comnih.govyoutube.com

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgyoutube.com Since the C=S bond is planar, this aspect primarily relates to the diene. More significantly, when reacting with cyclic dienes, two diastereomeric products, endo and exo, can be formed. libretexts.org Under kinetic control (lower temperatures), the endo product is typically favored due to secondary orbital overlap, a stabilizing interaction between the p-orbitals of the activating group on the dienophile and the p-orbitals of the diene. organic-chemistry.orglibretexts.org At higher temperatures, the reaction can become reversible, and the more sterically favored and thermodynamically stable exo product may predominate. masterorganicchemistry.com

[3+2] Cycloaddition Reactions and Thiirane (B1199164) Formation (e.g., Barton-Kellogg Reaction)

The thiocarbonyl group of 4,4'-dimethoxythiobenzophenone is an excellent dipolarophile for [3+2] cycloaddition reactions. uchicago.eduwikipedia.orgyoutube.com A prominent example leading to thiirane (also known as episulfide) formation is the Barton-Kellogg reaction. wikipedia.orgsynarchive.comchem-station.com

The mechanism of the Barton-Kellogg reaction proceeds through several key steps: wikipedia.orgchem-station.com

1,3-Dipolar Cycloaddition: A diazo compound, acting as a 1,3-dipole, reacts with the thioketone (4,4'-dimethoxythiobenzophenone) in a [3+2] cycloaddition. This step forms an unstable five-membered ring intermediate, a 1,3,4-thiadiazoline. wikipedia.orgresearchgate.net

Nitrogen Extrusion: The thiadiazoline intermediate readily loses a molecule of nitrogen gas (N₂) to form a thiocarbonyl ylide. wikipedia.org

Cyclization: This ylide then undergoes an intramolecular cyclization to yield a stable, three-membered thiirane ring. wikipedia.org

Desulfurization: The resulting thiirane can be treated with a phosphine, such as triphenylphosphine, which removes the sulfur atom to yield the final alkene product. This step is similar to the final stage of the Wittig reaction. wikipedia.orgchem-station.com

This reaction is a valuable method for olefination, particularly for creating sterically hindered alkenes by coupling two different ketone precursors (one converted to a diazo compound, the other to a thioketone). wikipedia.orgchem-station.com

Asymmetric Cycloaddition Strategies

Achieving stereocontrol in cycloaddition reactions involving 4,4'-dimethoxythiobenzophenone is a key objective for synthesizing chiral molecules. Several strategies can be employed:

Chiral Catalysts: The use of chiral catalysts is a powerful approach. For instance, chiral N,N'-dioxide/cobalt(II) complexes have been successfully used in the asymmetric (2+1) cycloaddition of thioketones with diazo compounds to produce tetrasubstituted thiiranes with high enantioselectivity (up to 97% ee). nih.gov Similarly, chiral dirhodium catalysts, such as Rh₂(S-PTAD)₄, have enabled catalyst-controlled stereoselective Barton-Kellogg olefinations, allowing access to specific stereoisomers of overcrowded alkenes. nih.gov These catalytic systems create a chiral environment around the reactants, directing the approach of the substrates to favor the formation of one enantiomer over the other. nih.gov

Chiral Auxiliaries: Another strategy involves attaching a chiral auxiliary to one of the reactants. The steric and electronic properties of the auxiliary guide the cycloaddition from a specific face, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

These methods allow for the synthesis of specific stereoisomers, which is crucial in fields like medicinal chemistry and materials science. nih.gov

Influence of High Pressure and Temperature on Cycloaddition Kinetics

Temperature and pressure are critical physical parameters that can significantly influence the kinetics and outcome of cycloaddition reactions.

Temperature: Temperature has a dual effect on Diels-Alder reactions. Increasing the temperature generally increases the reaction rate. However, many Diels-Alder reactions are reversible, and the reverse reaction, known as the retro-Diels-Alder, becomes more significant at higher temperatures. masterorganicchemistry.com This reversibility allows for thermodynamic control. While the endo product is often formed faster at lower temperatures (kinetic control), the exo product is usually more stable. At elevated temperatures, an equilibrium can be established, favoring the formation of the more stable exo adduct. masterorganicchemistry.comnih.gov

High Pressure: The application of high hydrostatic pressure can dramatically accelerate cycloaddition reactions. This is because the transition state of a cycloaddition reaction, where multiple bonds are being formed simultaneously, is typically more compact and has a smaller volume than the starting materials. According to the principles of chemical kinetics, reactions with a negative activation volume (ΔV‡) are accelerated by pressure. Diels-Alder reactions involving thioketones are known to have significant negative activation volumes, making them well-suited for high-pressure conditions.

A study on the related thiobenzophenone provides insight into these effects. The data below illustrates the influence of pressure on the reaction rate.

| Solvent | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) | Activation Volume (ΔV‡) (cm³/mol) | Reaction Volume (ΔVr) (cm³/mol) |

|---|---|---|---|---|

| n-Hexane | 38.5 | -159 | -31.0 | -25.5 |

| Toluene (B28343) | 41.4 | -147 | -28.5 | -24.5 |

| Dichloromethane | 41.8 | -142 | -24.5 | -22.0 |

Oxidation Reactions and Sulfur Center Transformations

The sulfur atom in 4,4'-dimethoxythiobenzophenone is susceptible to oxidation, leading to the formation of sulfur-oxygenated species like sulfines.

Kinetics and Mechanisms of Oxidation to Sulfines

Thioketones can be selectively oxidized at the sulfur atom to form sulfines (thioketone S-oxides, R₂C=S=O). caltech.edu This transformation can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being common. organic-chemistry.org The reaction involves the electrophilic attack of the oxidant on the lone pair of the sulfur atom.

The general mechanism is as follows:

The peroxy acid approaches the thiocarbonyl group.

The nucleophilic sulfur atom attacks the electrophilic outer oxygen of the peroxy acid.

This leads to the formation of the C=S=O bond and the release of the corresponding carboxylic acid in a concerted or near-concerted transition state.

Further oxidation of the sulfine (B13751562) can occur under more vigorous conditions or with excess oxidant, leading to the formation of a sulfone (R₂SO₂). organic-chemistry.orgscielo.org.za The rate of oxidation can be influenced by temperature, with higher temperatures generally increasing the reaction speed. scielo.org.za Photochemical oxidation, often involving singlet oxygen, provides an alternative route to sulfines and other oxidation products. wikipedia.orgacs.org

Reactions with Heterocyclic Ring Systems

The reaction of thioketones with oxiranes (epoxides) provides a direct route to the synthesis of 1,3-oxathiolanes. This transformation is typically catalyzed by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), which activate the oxirane ring towards nucleophilic attack by the sulfur atom of the thioketone. uzh.ch In the case of 4,4'-dimethoxythiobenzophenone, its reaction with substituted oxiranes under Lewis acid catalysis is expected to yield 2,2-bis(4-methoxyphenyl)-1,3-oxathiolanes.

A key aspect of this reaction is its regioselectivity, which is determined by the site of nucleophilic attack on the oxirane ring. The regiochemical outcome is dependent on the nature of the substituents on the oxirane. uzh.ch The Lewis acid coordinates to the oxygen atom of the oxirane, making the carbon atoms more electrophilic. The subsequent attack by the thioketone sulfur can occur at either of the two carbon atoms of the oxirane ring.

For alkyl-substituted oxiranes, the reaction proceeds with the cleavage of the less substituted C-O bond, consistent with an Sₙ2-type mechanism where the nucleophile attacks the less sterically hindered carbon atom. Conversely, for phenyl-substituted oxiranes, the reaction shows a preference for the cleavage of the more substituted C-O bond. This change in regioselectivity is attributed to the stabilization of a partial positive charge at the benzylic position, suggesting a mechanism with more Sₙ1-like character. uzh.ch

The reaction is also stereospecific, proceeding with an inversion of configuration at the carbon atom of the oxirane that is attacked by the sulfur atom. uzh.ch

Table 2: Regioselectivity in the Lewis Acid-Catalyzed Reaction of a Diarylthioketone with Oxiranes

| Oxirane Substituent | Site of C-O Bond Cleavage | Major 1,3-Oxathiolane (B1218472) Product |

| Alkyl (e.g., Methyl) | Less substituted carbon | 2,2-Diaryl-5-alkyl-1,3-oxathiolane |

| Phenyl | More substituted carbon (benzylic) | 2,2-Diaryl-4-phenyl-1,3-oxathiolane |

Note: 'Diaryl' in this context refers to the two 4-methoxyphenyl (B3050149) groups from 4,4'-dimethoxythiobenzophenone.

The 1,3-oxathiolane ring system, once formed, can undergo ring-opening reactions, typically under acidic conditions. The mechanism of this ring-opening would involve protonation of the oxygen atom, followed by cleavage of the C-O bond to generate a carbocationic intermediate. The stability of this carbocation is a critical factor in determining the facility of the ring-opening process.

In the 1,3-oxathiolanes derived from 4,4'-dimethoxythiobenzophenone, the presence of two electron-donating methoxy groups on the phenyl rings at the C2 position would significantly stabilize any adjacent positive charge. However, the initial site of carbocation formation during ring-opening will be on the former oxirane part of the molecule. The stability of this carbocation will be influenced by the substituents originally present on the oxirane.

Radical Reactions Involving Organometallic Species

The study of radical reactions involving thioketones and organometallic species is a more specialized area of research. Thioketones can act as radical acceptors due to the relatively weak C=S π-bond. Organometallic reagents, particularly those that can generate radicals either thermally or photochemically, could potentially react with 4,4'-dimethoxythiobenzophenone.

While specific, detailed research on the radical reactions of 4,4'-dimethoxythiobenzophenone with organometallic species is not extensively documented in readily available literature, general principles of thioketone reactivity can be applied. For instance, organometallic compounds capable of single-electron transfer (SET) could reduce the thioketone to a radical anion. This highly reactive intermediate could then undergo a variety of subsequent reactions, such as dimerization or reaction with other species in the medium.

Reactions involving organotin or organosilicon radicals, which can be generated under photolytic or radical initiator conditions, could also be envisioned. These radicals could add to the thiocarbonyl sulfur or carbon atom, leading to the formation of new carbon-sulfur or carbon-carbon bonds. The presence of the electron-rich 4,4'-dimethoxy-substituted aromatic rings would influence the stability of any radical intermediates formed on the thioketone moiety.

It is important to note that the reaction of organometallic reagents like Grignard reagents or organolithium compounds with thioketones typically proceeds via a nucleophilic addition mechanism to the thiocarbonyl carbon, rather than a radical pathway, leading to the formation of a tertiary thiol after workup.

Table 3: Potential Radical Reactions of Diarylthioketones

| Reactant Type | Potential Intermediate | Potential Product Type |

| Single-Electron Transfer Reagent | Radical Anion | Dimerized products, Thiolates |

| Organometallic Radical (e.g., R₃Sn•) | Adduct Radical | Organosulfur compounds with new C-S or C-C bonds |

Spectroscopic Characterization and Structural Elucidation Studies

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state.

In related thioketyl radical anion salts, X-ray crystallography has confirmed the radical nature in the solid state. nih.gov For instance, in a tetrameric structure of a phosphanyl-substituted thioketyl radical anion salt, the thioketyl radical anion is coordinated by adjacent potassium ions. nih.gov The thiocarbonyl unit in these radical anions often exhibits a slight deviation from planarity. nih.gov

X-ray crystallography is an indispensable tool for confirming the structures of novel derivatives and reaction intermediates involving 4,4'-dimethoxythiobenzophenone. When new synthetic routes are developed or unexpected products are formed, single-crystal X-ray analysis provides unambiguous proof of the molecular structure. This technique has been successfully employed to characterize the products of reactions involving thioketyl radical anions, such as the formation of a phosphanyl thioether based anion from a thioketyl radical anion. nih.gov

Mass Spectrometry for Mechanistic Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions and is instrumental in elucidating the fragmentation pathways of molecules. For 4,4'-dimethoxythiobenzophenone, mass spectrometry can provide insights into its stability and the characteristic fragmentation patterns upon ionization. The molecular weight of 4,4'-dimethoxythiobenzophenone is 258.34 g/mol , corresponding to its molecular formula of C15H14O2S. chemicalbook.com Analysis of the mass spectrum would reveal a molecular ion peak corresponding to this mass, followed by a series of fragment ions that can be used to deduce the structure of the parent molecule and understand its decomposition pathways under energetic conditions.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing the molecular structure. For 4,4'-dimethoxythiobenzophenone, the characteristic C=S stretching vibration would be a key feature in its vibrational spectra, providing a diagnostic marker for the thioketone group. Additionally, vibrations associated with the aromatic rings and the methoxy (B1213986) groups would also be present, and their positions and intensities can offer further details about the molecular structure and electronic distribution.

Theoretical and Computational Investigations of 4,4 Dimethoxythiobenzophenone

Quantum Chemical Calculations (DFT, Molecular Orbital Theory)

Quantum chemical calculations are essential for elucidating the electronic structure and predicting the reactivity and spectroscopic properties of molecules like 4,4'-dimethoxythiobenzophenone. Methodologies such as Density Functional Theory (DFT) and Molecular Orbital Theory form the bedrock of these investigations.

Electronic Structure and Frontier Orbital Analysis

The electronic properties of 4,4'-dimethoxythiobenzophenone are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's behavior in chemical reactions and its interaction with light.

For substituted thiobenzophenones, the HOMO is typically a π-orbital with significant contribution from the sulfur atom's lone pair, while the LUMO is a π* orbital localized on the C=S thiocarbonyl group. The methoxy (B1213986) groups (-OCH₃) at the para positions are expected to act as electron-donating groups, which would raise the energy of the HOMO and have a smaller effect on the LUMO. This would lead to a smaller HOMO-LUMO energy gap compared to the parent thiobenzophenone (B74592) molecule. A smaller energy gap generally corresponds to a redshift in the electronic absorption spectrum.

Table 1: Expected Frontier Orbital Characteristics for 4,4'-Dimethoxythiobenzophenone

| Feature | Expected Property |

|---|---|

| HOMO | π-type orbital, significant contribution from sulfur and methoxy groups. |

| LUMO | π*-type orbital, primarily localized on the C=S bond. |

| HOMO-LUMO Gap | Expected to be smaller than that of thiobenzophenone. |

Note: This table is based on theoretical expectations and not on published computational data for 4,4'-dimethoxythiobenzophenone.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 4,4'-dimethoxythiobenzophenone is not planar. Due to steric hindrance between the ortho-hydrogens of the phenyl rings, the rings are twisted out of the plane of the C=S bond. Computational studies on the parent thiobenzophenone show a dihedral angle of about 36 degrees between the phenyl rings. chemrxiv.org A conformational analysis of 4,4'-dimethoxythiobenzophenone would involve rotating the phenyl rings and the methoxy groups to identify the most stable conformer (the structure with the lowest energy). The energy landscape would reveal the energy barriers between different conformations.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. For 4,4'-dimethoxythiobenzophenone, TD-DFT calculations would be expected to predict two main absorption bands: a lower-energy n→π* transition and a higher-energy π→π* transition, characteristic of thioketones. The calculated absorption maxima (λmax) could then be compared with experimental data to validate the computational methodology. Similarly, the vibrational frequencies (IR and Raman spectra) can be calculated and compared with experimental spectra to confirm the structure of the lowest energy conformer. Without published experimental or computational spectra for this specific molecule, a direct comparison is not possible.

Reaction Pathway Analysis and Transition State Characterization

Computational methods can be used to model the reaction pathways of 4,4'-dimethoxythiobenzophenone, for instance, in cycloaddition reactions or photochemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be elucidated. The rate of reactions in thioketones is often related to the small HOMO-LUMO energy gap. chemrxiv.org

Molecular Dynamics Simulations (if applicable to broader thiobenzophenones)

While specific molecular dynamics (MD) simulations for 4,4'-dimethoxythiobenzophenone are not available, MD simulations are a valuable tool for studying the behavior of molecules in solution. For thiobenzophenones, MD simulations could be used to understand how solvent molecules arrange around the solute and how this solvation shell affects the molecule's properties and reactivity. For example, studies on the related benzophenone (B1666685) have used MD simulations to understand its solvatochromism. researchgate.net

Advanced Applications in Chemical Sciences

Mechanistic Understanding in Polymer Science Applications

4,4'-Dimethoxythiobenzophenone, a derivative of thiobenzophenone (B74592), serves as a valuable tool in polymer science, particularly in the realm of photopolymerization. Its unique photochemical properties allow for the initiation and control of polymerization reactions upon exposure to light.

4,4'-Dimethoxythiobenzophenone functions primarily as a Type II photoinitiator. sigmaaldrich.com In this mechanism, the molecule does not generate radicals by itself upon light absorption. Instead, the absorbed light energy promotes the thiobenzophenone derivative to an excited triplet state. This excited molecule then interacts with a second molecule, known as a co-initiator (often a hydrogen donor like an amine or thiol), in a bimolecular reaction. sigmaaldrich.com During this interaction, the excited 4,4'-Dimethoxythiobenzophenone abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radicals: a ketyl radical derived from the thiobenzophenone and a radical on the co-initiator. The latter is typically the species that initiates the polymerization of monomers, such as acrylates.

This process is fundamental in various photopolymerization techniques, including Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which is a type of controlled radical polymerization. In some RAFT systems, particularly photo-induced electron/energy transfer (PET) RAFT, a photosensitizer absorbs light and transfers energy or an electron to the RAFT agent, initiating the polymerization process. While specific studies detailing 4,4'-dimethoxythiobenzophenone in PET-RAFT are not prevalent, related benzophenone (B1666685) derivatives are known to initiate radical polymerization, and the mechanism provides a pathway for temporal control over the reaction. ed.ac.ukresearchgate.net The efficiency of radical generation is a key parameter, and it is influenced by the concentration of the photoinitiator and the nature of the solvent. epa.gov

The rational design of photoinitiators is crucial for developing efficient polymerization systems tailored for specific applications. nih.govnih.gov The thiobenzophenone scaffold is a versatile platform for this purpose. The structure of 4,4'-Dimethoxythiobenzophenone, with its two electron-donating methoxy (B1213986) groups, exemplifies this design principle.

Key aspects of the rational design of thiobenzophenone-based photoinitiators include:

Tuning Absorption Properties: The substituents on the aromatic rings significantly influence the molecule's UV-Vis absorption spectrum. The methoxy groups in 4,4'-Dimethoxythiobenzophenone cause a bathochromic (red) shift in the absorption bands compared to unsubstituted thiobenzophenone. This allows the photoinitiator to be activated by longer, less-damaging wavelengths of light, which is advantageous for many applications, including the polymerization of biomaterials. sigmaaldrich.com

Intersystem Crossing Efficiency: For Type II photoinitiators, a high efficiency of intersystem crossing (ISC) from the excited singlet state to the reactive triplet state is desirable. The heavy sulfur atom in the thioketone group generally promotes a high ISC yield compared to corresponding ketones (benzophenones).

By systematically modifying the thiobenzophenone scaffold, researchers can create a library of photoinitiators with tailored absorption wavelengths, initiation efficiencies, and solubilities, enabling precise control over the polymerization process. nih.gov

Principles for Optoelectronic Material Development

The photophysical properties that make 4,4'-Dimethoxythiobenzophenone a good photoinitiator also make its structural class promising for optoelectronic applications. Thiophenones and related "push-pull" chromophores are explored for their potential in devices that interact with light.

The operation of OLEDs and OPVs relies on the controlled generation, transport, and recombination of electronic excited states in organic materials.

For OLEDs: Efficient light emission requires molecules with high fluorescence quantum yields. While many thiobenzophenones are known for efficient intersystem crossing to the triplet state (which typically quenches fluorescence), their derivatives can be engineered to favor fluorescence or to be used as hosts for phosphorescent emitters. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for charge injection and transport, and these can be tuned by substituents like the methoxy groups.

For OPVs: In organic photovoltaics, the key process is the generation of an exciton (B1674681) (a bound electron-hole pair) upon light absorption, followed by its dissociation into free charge carriers at a donor-acceptor interface. The material must absorb strongly in the solar spectrum. The excited state energy levels of the material must be appropriately aligned with those of an acceptor material to facilitate efficient charge separation. The triplet state, readily accessible in thiobenzophenones, can offer an additional pathway for charge generation, although it can also be a loss channel. rsc.org

The photophysical properties of a related compound, dioctyl 4-methoxybenzylidenemalonate, show that the deactivation process from the excited state is predominantly internal conversion back to the ground state, with a negligible quantum yield for intersystem crossing. rsc.org This highlights that subtle structural changes can dramatically alter the photophysical pathways, a key principle in designing materials for either OLEDs or OPVs.

The relationship between a molecule's structure and its optical properties is central to designing materials for photonic devices. rsc.orgamanote.com For compounds like 4,4'-Dimethoxythiobenzophenone, several structural features dictate its potential performance.

| Structural Feature | Influence on Photonic Properties |

| Thione (C=S) Group | Promotes efficient intersystem crossing (ISC) to the triplet state due to the heavy atom effect. This is useful for applications leveraging triplet excitons but detrimental for high-fluorescence applications. |

| Aromatic Rings | Form a conjugated π-system that is the basis for the molecule's absorption and emission properties. The size of this system affects the energy of the electronic transitions. |

| Methoxy (-OCH₃) Groups | Act as electron-donating "push" groups. This creates a "push-pull" character (if an acceptor were present) or a "push-push" structure, influencing charge distribution, dipole moments, and the energy of molecular orbitals. This tuning is critical for two-photon absorption properties and for aligning energy levels in multi-layer devices. nih.gov |

Studies on related push-pull systems show that increasing the electron-donating strength of end groups can significantly enhance properties like two-photon absorption cross-sections. nih.govkaust.edu.sa The symmetrical "push-push" nature of 4,4'-Dimethoxythiobenzophenone, with two electron-donating methoxy groups, influences its ground- and excited-state dipole moments and transition energies, which are fundamental parameters for applications in nonlinear optics and photonic devices. gatech.edu

Development as Advanced Reagents in Organic Synthesis

Beyond photochemistry, the unique reactivity of the thiocarbonyl group makes 4,4'-Dimethoxythiobenzophenone and related thiones valuable reagents in organic synthesis. The thioketone functional group is distinct from its oxygen analogue (ketone) in both its electrophilic and nucleophilic character.

Thiones are known to participate in a variety of reactions, including:

Cycloaddition Reactions: The C=S double bond can act as a dienophile or a dipolarophile in various cycloaddition reactions, providing synthetic routes to complex sulfur-containing heterocyclic compounds.

Thia-Paterno-Büchi Reaction: This is the photochemical [2+2] cycloaddition of a thioketone with an alkene to form a thietane. The reaction proceeds via the excited triplet state of the thioketone, a state readily accessible for 4,4'-Dimethoxythiobenzophenone.

Enethiolate Formation: Similar to ketones forming enolates, thiones can be deprotonated at the α-carbon to form enethiolates, which are potent nucleophiles for carbon-carbon bond formation.

Protecting Group Chemistry: The thioketone can be used to protect other functional groups or can be converted into other functionalities, serving as a versatile synthetic intermediate.

The electron-donating methoxy groups on 4,4'-Dimethoxythiobenzophenone increase the electron density on the thiocarbonyl carbon, which can modulate its reactivity in these synthetic transformations compared to unsubstituted thiobenzophenone. While specific, widespread applications of 4,4'-Dimethoxythiobenzophenone as a named reagent are not extensively documented in introductory literature, its structural motifs are present in more complex synthetic targets and its fundamental reactivity is a tool for synthetic chemists. For instance, the reactivity of the related 4-hydroxythiocoumarin scaffold highlights the diverse synthetic pathways available to sulfur-containing heterocycles. researchgate.net

Future Research Directions and Concluding Outlook

Emerging Research Areas and Unexplored Reactivity

The exploration of 4,4'-Dimethoxythiobenzophenone's full potential is still in its early stages. A key area of emerging research lies in the detailed investigation of its excited-state dynamics and the subsequent chemical transformations. While the photochemistry of diaryl ketones is well-documented, that of diaryl thioketones is less explored. The presence of the sulfur atom is known to significantly alter the energy levels and lifetimes of the excited states compared to their oxygen analogues.

Future studies could focus on:

[3+2] Cycloaddition Reactions: Diaryl thioketones are known to act as highly reactive dipolarophiles. mdpi.com Investigating the reactivity of 4,4'-Dimethoxythiobenzophenone with various diazo compounds could lead to the synthesis of novel sulfur-containing heterocycles, such as thiiranes and thia-Diels-Alder adducts. mdpi.comresearchgate.net

Singlet Oxygen Generation: The efficiency of singlet oxygen generation from the triplet excited state of 4,4'-Dimethoxythiobenzophenone is an area ripe for investigation. Given that many benzophenone (B1666685) derivatives are effective photosensitizers, understanding the impact of the thiocarbonyl group on this process could lead to applications in photodynamic therapy and photooxidation reactions. nih.govrsc.org

Radical Chemistry: Studies on the related 4,4'-dimethoxybenzophenone (B177193) have shown complex electron transfer pathways from its ketyl radical in the excited state. nih.gov Similar investigations into the radical chemistry of 4,4'-Dimethoxythiobenzophenone, particularly the behavior of the corresponding thioketyl radical, could unveil unique reactivity patterns and inform the design of novel photo-redox systems.

Advancements in Spectroscopic and Computational Methodologies for 4,4'-Dimethoxythiobenzophenone Studies

To fully unlock the potential of 4,4'-Dimethoxythiobenzophenone, a deep understanding of its electronic structure and excited-state dynamics is crucial. Advanced spectroscopic and computational techniques are indispensable tools for this purpose.

Future methodological advancements could involve:

Ultrafast Transient Absorption Spectroscopy: This technique allows for the direct observation of short-lived excited states and reactive intermediates on femtosecond to nanosecond timescales. nih.govnycu.edu.tw Applying this to 4,4'-Dimethoxythiobenzophenone would provide critical data on the lifetimes and decay pathways of its singlet and triplet excited states, as has been done for related benzophenone systems. researchgate.netmdpi.comvu.nl

Time-Resolved Resonance Raman (TR3) Spectroscopy: TR3 spectroscopy can provide structural information about transient species, helping to identify the intermediates involved in photochemical reactions. This would be particularly valuable for characterizing the structure of the excited states and any resulting radical or ionic species.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations: Computational methods are essential for correlating experimental observations with electronic structure. nih.gov High-level calculations can predict spectroscopic properties, map out potential energy surfaces of photochemical reactions, and provide insights into reaction mechanisms that are difficult to probe experimentally.

| Spectroscopic/Computational Method | Information Gained | Relevance to 4,4'-Dimethoxythiobenzophenone |

| Ultrafast Transient Absorption | Lifetimes and decay pathways of excited states | Understanding photophysical properties and reactivity |

| Time-Resolved Resonance Raman | Structural details of transient intermediates | Elucidating reaction mechanisms |

| DFT/TD-DFT Calculations | Electronic structure, energy levels, reaction pathways | Predicting properties and guiding experimental design |

Broader Impact on Fundamental Organic Chemistry and Materials Science

The study of 4,4'-Dimethoxythiobenzophenone and related diaryl thioketones has the potential to make significant contributions to both fundamental and applied chemical sciences.

The broader impacts include:

Fundamental Organic Chemistry: Research into the reactivity of the thiocarbonyl group in 4,4'-Dimethoxythiobenzophenone contributes to a deeper understanding of organosulfur chemistry. The synthesis of novel sulfur-containing heterocycles through its reactions expands the toolbox of synthetic chemists. researchgate.nettandfonline.com

Materials Science: The unique photophysical properties of diaryl thioketones make them promising candidates for new functional materials. Potential applications include organic light-emitting diodes (OLEDs), nonlinear optical materials, and novel photochromic systems. The thionation of ketones is a key step in creating building blocks for such advanced materials. researchgate.net

Development of Novel Photosensitizers: A thorough understanding of the structure-property relationships in 4,4'-Dimethoxythiobenzophenone could guide the design of a new generation of photosensitizers for applications ranging from photodynamic therapy to polymer chemistry. rsc.orgnih.gov The ability to tune the photophysical properties by modifying the substituents on the phenyl rings is a particularly attractive feature.

Q & A

Q. What spectroscopic methods are recommended for characterizing 4,4'-Dimethoxythiobenzophenone, and how are key functional groups identified?

Characterization should include infrared (IR) spectroscopy , UV-Visible spectroscopy , and NMR .

- IR : The C=S bond is identified via bands at 1221 cm⁻¹ (strong), 1045 cm⁻¹ (strong), and 740 cm⁻¹ (weak) in KBr disks. These bands distinguish thioketones from ketones or imines .

- UV-Vis : The compound exhibits a strong absorption in cyclohexane (λmax ~600 nm) due to n→π* transitions. Molar extinction coefficients (ε) vary with solvent polarity; for example, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ in CS₂ (Table II, Figure 6) .

- NMR : ¹H and ¹³C NMR spectra (e.g., in CDCl₃) resolve methoxy (-OCH₃) and aromatic proton environments. Assignments are validated against synthetic intermediates (Supporting Information, ) .

Q. What synthetic routes are effective for preparing 4,4'-Dimethoxythiobenzophenone?

Two primary methodologies are documented:

- Thionation of 4,4'-Dimethoxybenzophenone : Use PSCl₃/H₂O/Et₃N under microwave irradiation for rapid conversion (10–15 minutes, 80°C). Monitor completion via IR (disappearance of C=O at ~1660 cm⁻¹) .

- Reaction of bis-(p-methoxyphenyl)methyleneimine with CS₂ or H₂S : Conduct in CS₂ solvent at 25°C, with product isolation via column chromatography. Yields depend on imine purity (Table VI) .

Advanced Research Questions

Q. How do methoxy substituents influence the photostability of 4,4'-Dimethoxythiobenzophenone compared to alkyl analogs?

The electron-donating methoxy groups enhance conjugation, accelerating photodegradation. For example:

Q. What computational approaches validate the electronic structure and reactivity of 4,4'-Dimethoxythiobenzophenone?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to correlate with UV-Vis spectra (e.g., λmax in cyclohexane). Compare methoxy vs. methyl substituents to quantify electron donation effects .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., CS₂ vs. cyclohexane) to explain ε variations (Table II) .

Q. How are reaction kinetics analyzed for Diels-Alder reactions involving 4,4'-Dimethoxythiobenzophenone?

- Competitive experiments : Co-react sorbic acid and its methyl ester with the thioketone in toluene at 50°C. Use ¹H NMR to track diene consumption and HPLC to isolate adducts. Rate constants (k) are derived from pseudo-first-order plots .

- Solvent effects : Compare polar (e.g., DMF) vs. nonpolar solvents to assess nucleophilic activation of the thioketone .

Q. What challenges arise in resolving conflicting spectral assignments for 4,4'-Dimethoxythiobenzophenone?

Discrepancies in IR band positions (e.g., 1221 cm⁻¹ vs. literature 1224 cm⁻¹ for C=S) require:

Q. How is 4,4'-Dimethoxythiobenzophenone utilized in synthesizing sulfur-rich macrocycles?

- Thiolation with elemental sulfur : React under catalytic conditions (e.g., PCl₃) to form 1,2-dithiolanes. Monitor via TLC and characterize products via MS and ¹³C NMR .

Methodological Notes

- Safety : While specific handling data for 4,4'-Dimethoxythiobenzophenone are limited, analogous thioketones require inert atmospheres (N₂/Ar) to prevent oxidation .

- Data Reproducibility : Report solvent purity (e.g., CS₂ distilled over CaH₂) and spectrophotometer calibration details (e.g., Cary Model 15 settings) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.